p-Chlorobenzyl-p-chlorophenyl sulfone

Catalog No.
S794389
CAS No.
7082-99-7
M.F
C13H10Cl2O2S
M. Wt
301.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorobenzyl-p-chlorophenyl sulfone

CAS Number

7082-99-7

Product Name

p-Chlorobenzyl-p-chlorophenyl sulfone

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

InChI

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2

InChI Key

OWFDXWCBYKXLRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Potential Research Areas

The presence of functional groups like chlorophenyl and sulfone suggests potential research avenues, but these are purely speculative and require further investigation.

  • Material Science: The aromatic structure of p-CBPS could be of interest for research in the development of new materials with specific properties, such as polymers or liquid crystals. However, no specific research in this area has been identified.
  • Medicinal Chemistry: The sulfone group is present in various approved drugs, and p-CBPS could be explored for potential biological activity. However, there is no current evidence to suggest any specific therapeutic applications for p-CBPS.

p-Chlorobenzyl-p-chlorophenyl sulfone is an organic compound with the chemical formula C13H10Cl2O2S\text{C}_{13}\text{H}_{10}\text{Cl}_{2}\text{O}_{2}\text{S}. It is characterized by the presence of two chlorobenzyl groups attached to a sulfone functional group. This compound is a member of the sulfone class, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound is often recognized for its potential use as an acaricide and insecticide due to its biological activity against various pests.

The primary reactions involving p-Chlorobenzyl-p-chlorophenyl sulfone include nitration, which can yield trinitro derivatives, and sulfonation, where it can react with sulfur trioxide to form sulfonic acid derivatives. The compound may also participate in substitution reactions due to the presence of the chlorobenzyl groups, which can be reactive under certain conditions, particularly in electrophilic aromatic substitution reactions .

p-Chlorobenzyl-p-chlorophenyl sulfone exhibits significant biological activity, particularly as an acaricide. Studies have indicated its effectiveness against various pests, making it valuable in agricultural applications. Its mechanism of action typically involves interference with the nervous system of target organisms, leading to paralysis and death. Additionally, its structure allows for potential modifications that could enhance its efficacy or reduce toxicity to non-target species .

The synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone can be achieved through several methods:

  • Sulfonation Reaction: This involves the reaction of chlorobenzene with sulfuric acid at elevated temperatures, often using a condensing agent such as boric acid or trifluoromethanesulfonic acid to facilitate the reaction. The process typically requires careful control of temperature and pressure to optimize yield and selectivity .
  • Chlorination of Diphenylsulfone: Another synthetic route includes chlorinating diphenylsulfone, which introduces chlorinated substituents at the para positions .
  • Direct Synthesis from Benzene Derivatives: The compound can also be synthesized by directly reacting para-chlorobenzene derivatives with appropriate sulfonating agents under controlled conditions.

p-Chlorobenzyl-p-chlorophenyl sulfone finds applications primarily in:

  • Agriculture: As an effective acaricide and insecticide, it is used to control pest populations in crops.
  • Pharmaceuticals: Its chemical structure allows for potential use in drug development, particularly in designing compounds that target specific biological pathways.
  • Chemical Manufacturing: It serves as an intermediate in the synthesis of other chemical compounds due to its reactive functional groups.

Research on interaction studies involving p-Chlorobenzyl-p-chlorophenyl sulfone has focused on its reactivity with various biological targets. These studies often assess how the compound interacts with enzymes or receptors within pest organisms, providing insights into its mode of action and potential side effects on non-target species. The compound's interactions can also be evaluated through toxicity studies to determine safe application levels in agricultural settings .

Several compounds share structural similarities with p-Chlorobenzyl-p-chlorophenyl sulfone. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
4,4'-Dichlorodiphenyl sulfoneC12H8Cl2O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{O}_{2}\text{S}Used primarily in polymer production; more rigid structure than p-Chlorobenzyl-p-chlorophenyl sulfone .
Bis(4-chlorophenyl) sulfoneC12H8Cl2O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{O}_{2}\text{S}Similar structure but lacks the benzyl group; utilized mainly as a precursor for high-performance polymers .
p-Toluenesulfonic acidC7H8O3S\text{C}_{7}\text{H}_{8}\text{O}_{3}\text{S}A common reagent in organic synthesis; does not exhibit the same biological activity as p-Chlorobenzyl-p-chlorophenyl sulfone .
4-Chloro-1-(4-chlorophenylsulfonyl)benzeneC13H10Cl2O2S\text{C}_{13}\text{H}_{10}\text{Cl}_{2}\text{O}_{2}\text{S}Shares similar functional groups but differs in reactivity patterns .

The uniqueness of p-Chlorobenzyl-p-chlorophenyl sulfone lies in its dual chlorinated benzyl structure combined with the sulfone group, which enhances its biological activity while allowing for various synthetic modifications that can tailor its properties for specific applications.

XLogP3

3.3

UNII

778U6079DF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7082-99-7

Wikipedia

P-chlorobenzyl-p-chlorophenyl sulfone

Dates

Modify: 2023-08-15

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